molecular formula C15H11ClO4 B6369749 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261983-42-9

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369749
CAS No.: 1261983-42-9
M. Wt: 290.70 g/mol
InChI Key: ZNJJOUSRQBOUTE-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-10(8-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJJOUSRQBOUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683399
Record name 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-42-9
Record name 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Hydrolysis: Formation of 3-(3-Chloro-4-carboxyphenyl)benzoic acid.

    Oxidation and Reduction: Formation of corresponding oxidized or reduced products.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 3-Chloro-4-methoxycarbonylphenylhydrazine
  • 3-Chloro-4-methoxycarbonylphenylamine

Uniqueness

3-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both a chloro and a methoxycarbonyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

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